molecular formula C11H9NO3S2 B2361230 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 28824-73-9

3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2361230
CAS No.: 28824-73-9
M. Wt: 267.32
InChI Key: MHSDYAGXVXJMRR-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C11H9NO3S2 and its molecular weight is 267.32. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Molecular Interactions

  • The crystal structures of isomeric compounds related to 3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one have been analyzed, revealing differences in intermolecular interactions and roles of oxygen atoms in these structures (Facchinetti et al., 2016).

Antimicrobial Activity and Drug Design

  • Research has been conducted on derivatives of this compound, demonstrating significant antimicrobial activity and potential as active drug molecules (Arshad, 2020).

Potential in Neurological and Oncological Disorders

  • Libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been synthesized, with some showing activity against protein kinases and potential for treating neurological or oncological disorders (Bourahla et al., 2021).

Synthesis and Structural Analysis

  • The synthesis and structural analysis of related 1,3-thiazolidin-4-one derivatives have been explored, contributing to the understanding of their chemical properties and potential applications (Facchinetti et al., 2011).

Synthesis and Biological Screening

  • Thiazolidin-4-one derivatives have been synthesized and screened for antimicrobial and analgesic activity, showing the versatility of these compounds in medicinal chemistry (Venkatesh et al., 2010).

Tautomerism in Crystal Structures

  • Structural reassignments of thiazolidin-4-one derivatives have highlighted the importance of tautomerism in these compounds, influencing their physicochemical properties (Gzella et al., 2014).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c13-10-5-17-11(16)12(10)4-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSDYAGXVXJMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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